molecular formula C16H19NO3S B4839420 N-[2-(4-methylphenoxy)ethyl]-1-phenylmethanesulfonamide

N-[2-(4-methylphenoxy)ethyl]-1-phenylmethanesulfonamide

Cat. No. B4839420
M. Wt: 305.4 g/mol
InChI Key: OVWJIQQIGQZZRM-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenoxy)ethyl]-1-phenylmethanesulfonamide, also known as MPMS, is a chemical compound that has gained significant attention in the scientific community. MPMS is a sulfonamide derivative that has been used in various scientific research studies due to its unique properties. In

Scientific Research Applications

Herbicidal Ionic Liquids Synthesis

“N-[2-(4-methylphenoxy)ethyl]-1-phenylmethanesulfonamide” is related to the synthesis of herbicidal ionic liquids. These ionic liquids contain the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation . The compounds differ in terms of the substitution of the phenoxyethylammonium group in the ring and the length of the alkyl chain .

Herbicidal Activity Testing

The herbicidal activity of the synthesized compounds was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant . This provides a practical application of the compound in agriculture, specifically in weed control.

Solvent for Biopolymers

Ionic liquids, which this compound is a part of, are used as solvents for biopolymers. They are involved in processes such as dissolving cellulose or extracting lignin from biomass, and transforming it into aromatic compounds .

Study of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

“N-[2-(4-methylphenoxy)ethyl]-1-phenylmethanesulfonamide” has been extensively studied for its potential applications in scientific research. One of the major applications of this compound is in the study of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism, inflammation, and glucose homeostasis.

Chemical Synthesis

Ionic liquids, which this compound is a part of, were initially an alternative to toxic solvents and were used in chemical synthesis . This makes the compound potentially useful in various chemical reactions where a solvent is needed.

Catalysis

Ionic liquids have been used in catalysis . Therefore, “N-[2-(4-methylphenoxy)ethyl]-1-phenylmethanesulfonamide”, being part of ionic liquids, could potentially be used in catalytic processes in chemical reactions.

properties

IUPAC Name

N-[2-(4-methylphenoxy)ethyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-14-7-9-16(10-8-14)20-12-11-17-21(18,19)13-15-5-3-2-4-6-15/h2-10,17H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWJIQQIGQZZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCNS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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